molecular formula C14H10Cl2N2 B6596582 1,2-Bis(4-chlorobenzylidene)hydrazine CAS No. 41097-37-4

1,2-Bis(4-chlorobenzylidene)hydrazine

Cat. No.: B6596582
CAS No.: 41097-37-4
M. Wt: 277.1 g/mol
InChI Key: FDHFFSOZYINJQR-XFQWXJFMSA-N
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Description

1,2-Bis(4-chlorobenzylidene)hydrazine is a synthetic compound that belongs to the class of hydrazine derivatives. It is characterized by the presence of two 4-chlorobenzylidene groups attached to a central hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(4-chlorobenzylidene)hydrazine can be synthesized through the condensation reaction of 4-chlorobenzaldehyde with hydrazine hydrate. The reaction typically involves mixing 4-chlorobenzaldehyde with hydrazine hydrate in ethanol under reflux conditions. The reaction proceeds smoothly, yielding the desired product in good to high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using similar conditions as in laboratory synthesis. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-chlorobenzylidene)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines.

    Reduction: Reduction reactions can convert the compound into hydrazones.

    Substitution: The chlorobenzylidene groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products

    Oxidation: Formation of azines.

    Reduction: Formation of hydrazones.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1,2-Bis(4-chlorobenzylidene)hydrazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1,2-Bis(4-chlorobenzylidene)hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(4-methylbenzylidene)hydrazine: Similar structure with methyl groups instead of chlorine atoms.

    1,2-Bis(4-nitrobenzylidene)hydrazine: Contains nitro groups instead of chlorine atoms.

    1,2-Bis(4-methoxybenzylidene)hydrazine: Contains methoxy groups instead of chlorine atoms.

Uniqueness

1,2-Bis(4-chlorobenzylidene)hydrazine is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The chlorine atoms can enhance the compound’s ability to interact with biological targets and improve its stability under various conditions.

Properties

CAS No.

41097-37-4

Molecular Formula

C14H10Cl2N2

Molecular Weight

277.1 g/mol

IUPAC Name

(Z)-1-(4-chlorophenyl)-N-[(Z)-(4-chlorophenyl)methylideneamino]methanimine

InChI

InChI=1S/C14H10Cl2N2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-10H/b17-9-,18-10-

InChI Key

FDHFFSOZYINJQR-XFQWXJFMSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N\N=C/C2=CC=C(C=C2)Cl)Cl

SMILES

C1=CC(=CC=C1C=NN=CC2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C=NN=CC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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